Cas no 81721-87-1 (6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one)

6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one structure
81721-87-1 structure
상품 이름:6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS 번호:81721-87-1
MF:C8H6N2O4
메가와트:194.144241809845
MDL:MFCD03425744
CID:703260
PubChem ID:2763683

6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one 화학적 및 물리적 성질

이름 및 식별자

    • 6-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
    • 6-NITRO-2H-1,4-BENZOXAZIN-3(4H)-ONE
    • 2H-1,4-Benzoxazin-3(4H)-one, 6-nitro-
    • 6-nitro-4H-1,4-benzoxazin-3-one
    • 6-Nitro-4H-benzo[1,4]oxazin-3-one
    • 6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
    • 6-Nitro-2H-1,4-benzoxazin-3(4H)-one (ACI)
    • AK-198/11159001
    • 6-nitro-2H-benzo[1,4]oxazin-3-one
    • N0999
    • MFCD03425744
    • SCHEMBL304014
    • 81721-87-1
    • 6-nitro-4-H-benzo[1,4]oxazin-3-one
    • SY038491
    • 3-Oxo-6-nitro-3,4-dihydro-2H-1,4-benzoxazine
    • EN300-26170
    • 6-nitro-2H-1,4-benzooxazin-3(4H)-one
    • 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, 97%
    • AB14692
    • 2T-0299
    • 6-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine
    • 6-Nitro-2H-[1,4]benzoxazin-3(4H)-one
    • CS-0136884
    • DTXSID10377093
    • AKOS001299198
    • J-518953
    • Z220639074
    • 6-nitro-2,4-dihydro-1,4-benzoxazin-3-one
    • UPCMLD0ENAT5685869:001
    • STK661392
    • MDL: MFCD03425744
    • 인치: 1S/C8H6N2O4/c11-8-4-14-7-2-1-5(10(12)13)3-6(7)9-8/h1-3H,4H2,(H,9,11)
    • InChIKey: UNYXDJBNODSRRC-UHFFFAOYSA-N
    • 미소: O=C1COC2C(=CC([N+](=O)[O-])=CC=2)N1

계산된 속성

  • 정밀분자량: 194.03300
  • 동위원소 질량: 194.03275668g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 263
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.7
  • 토폴로지 분자 극성 표면적: 84.2Ų

실험적 성질

  • 융해점: 236.0 to 240.0 deg-C
  • PSA: 84.15000
  • LogP: 1.58690
  • 민감성: 쉽게 젖는다

6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H315-H319-H335
  • 경고성 성명: P261-P305 + P351 + P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26; S36
  • 위험물 표지: Xi
  • 위험 등급:IRRITANT
  • 저장 조건:Store at room temperature
  • 위험 용어:R36/37/38

6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A828475-25g
6-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
81721-87-1 98%
25g
$67.0 2025-02-24
Enamine
EN300-26170-0.25g
6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
81721-87-1 95%
0.25g
$29.0 2024-06-18
Enamine
EN300-26170-5g
6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
81721-87-1 95%
5g
$158.0 2023-09-14
Enamine
EN300-26170-10g
6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
81721-87-1 95%
10g
$281.0 2023-09-14
Cooke Chemical
A6337012-25g
6-Nitro-2<i>H</i>-1,4-benzoxazin-3(4<i>H</i>)-one
81721-87-1 >98.0%(HPLC)
25g
RMB 1197.60 2025-02-20
Apollo Scientific
OR110726-5g
6-Nitro-2H-1,4-benzoxazin-3(4H)-one
81721-87-1 98%
5g
£60.00 2024-05-24
Chemenu
CM275085-5g
6-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
81721-87-1 95%+
5g
$*** 2023-05-29
Alichem
A019064181-1g
6-Nitro-2H-1,4-benzoxazin-3(4h)-one
81721-87-1 95%
1g
$1685.00 2023-09-01
eNovation Chemicals LLC
Y1127694-100g
6-Nitro-4H-benzo[1,4]oxazin-3-one
81721-87-1 95%
100g
$960 2024-07-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
662313-10G
6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
81721-87-1
10g
¥1803.65 2023-11-30

6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Tetrabutylammonium bromide Solvents: Acetonitrile ;  0 °C; 1 h, 80 °C
참조
Discovery of Selective and Orally Bioavailable Protein Kinase Cθ (PKCθ) Inhibitors from a Fragment Hit
George, Dawn M.; Breinlinger, Eric C.; Friedman, Michael; Zhang, Yang; Wang, Jianfei; et al, Journal of Medicinal Chemistry, 2015, 58(1), 222-236

합성회로 2

반응 조건
1.1 Solvents: Acetone ;  0 °C; 0 °C → rt
1.2 Reagents: Triethylamine ;  30 min, rt
1.3 Solvents: Water ;  3 h, reflux
참조
Potent, orally bioavailable, liver-selective stearoyl-CoA desaturase (SCD) inhibitors
Koltun, Dmitry O.; Zilbershtein, Timur M.; Migulin, Vasily A.; Vasilevich, Natalya I.; Parkhill, Eric Q.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4070-4074

합성회로 3

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Methyl isobutyl ketone ,  Water ;  rt → 0 °C
1.2 0 °C; 0 °C → rt; 7 h, reflux
참조
Structure-activity relationship of human glutaminyl cyclase inhibitors having an N-(5-methyl-1H-imidazol-1-yl)propyl thiourea template
Tran, Phuong-Thao; Hoang, Van-Hai; Thorat, Shivaji A.; Kim, Sung Eun; Ann, Jihyae; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3821-3830

합성회로 4

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Chloroform ;  12 min, 40 °C
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  15 min, 80 °C
참조
Synthesis by microwave irradiation of a substituted benzoxazine parallel library with preferential relaxant activity for guinea pig trachealis
Caliendo, Giuseppe; Perissutti, Elisa; Santagada, Vincenzo; Fiorino, Ferdinando; Severino, Beatrice; et al, European Journal of Medicinal Chemistry, 2004, 39(10), 815-826

합성회로 5

반응 조건
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium bicarbonate Solvents: Acetonitrile ;  0 - 5 °C; 40 min, 0 - 5 °C; 2 h, 80 °C
참조
Synthesis of novel fused 2-aminobenzothiazole derivatives
Rajitha, Ch.; Vineel, B. George; Venkataiah, S.; Dubey, P. K., Indian Journal of Heterocyclic Chemistry, 2014, 24(2), 111-114

6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one Raw materials

6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:81721-87-1)6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
A840187
순결:99%
재다:100g
가격 ($):400.0